![molecular formula C20H10 B062263 Dicyclopenta[CD,FG]pyrene CAS No. 173678-72-3](/img/structure/B62263.png)
Dicyclopenta[CD,FG]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopenta[CD,FG]pyrene (DCP) is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention due to its potential carcinogenicity and mutagenicity. It is a complex compound that is difficult to synthesize and purify, but its unique structure and properties make it a valuable tool for scientific research.
Wirkmechanismus
Dicyclopenta[CD,FG]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and other cellular components, leading to mutations and cell death. It also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components.
Biochemical and Physiological Effects:
Dicyclopenta[CD,FG]pyrene has been shown to induce a range of biochemical and physiological effects in cells and animals, including DNA damage, oxidative stress, inflammation, and cell death. It has also been shown to affect gene expression and protein synthesis, leading to changes in cell function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Dicyclopenta[CD,FG]pyrene is a valuable tool for scientific research due to its unique structure and properties, which allow it to mimic the effects of other PAHs in the body. However, its complex structure and low solubility can make it difficult to work with, and its potential carcinogenicity and mutagenicity require careful handling and disposal.
Zukünftige Richtungen
There are several areas of future research that could benefit from the use of Dicyclopenta[CD,FG]pyrene, including:
- Studying the role of Dicyclopenta[CD,FG]pyrene in the development of specific types of cancer
- Developing new methods for synthesizing and purifying Dicyclopenta[CD,FG]pyrene
- Investigating the mechanisms of Dicyclopenta[CD,FG]pyrene-induced DNA damage and mutagenesis
- Testing the effectiveness of Dicyclopenta[CD,FG]pyrene as a potential therapeutic agent for cancer
- Exploring the use of Dicyclopenta[CD,FG]pyrene as a biomarker for PAH exposure in humans and animals.
In conclusion, Dicyclopenta[CD,FG]pyrene is a complex and valuable compound for scientific research, with potential applications in the study of cancer, DNA damage, and oxidative stress. While its use requires careful handling and disposal, its unique properties make it a valuable tool for advancing our understanding of these important biological processes.
Synthesemethoden
Dicyclopenta[CD,FG]pyrene can be synthesized through several methods, including high-temperature pyrolysis, photochemical reactions, and chemical synthesis. The most common method involves the thermal decomposition of cyclopenta[cd]pyrene in the presence of a catalyst. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Dicyclopenta[CD,FG]pyrene has been extensively used in scientific research as a model compound for studying the mechanisms of PAH carcinogenesis and mutagenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation, which are all key factors in the development of cancer.
Eigenschaften
CAS-Nummer |
173678-72-3 |
---|---|
Produktname |
Dicyclopenta[CD,FG]pyrene |
Molekularformel |
C20H10 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
hexacyclo[11.7.0.02,10.03,7.04,19.016,20]icosa-1(13),2(10),3(7),4(19),5,8,11,14,16(20),17-decaene |
InChI |
InChI=1S/C20H10/c1-3-13-5-6-14-4-2-12-8-10-16-15-9-7-11(1)17(15)19(13)20(14)18(12)16/h1-10H |
InChI-Schlüssel |
QXSDCABVNSUOIG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6 |
Kanonische SMILES |
C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6 |
Synonyme |
DICYCLOPENTA[CD,FG]PYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.